molecular formula C22H16N4 B11997508 2-Imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile CAS No. 1508-06-1

2-Imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile

Cat. No.: B11997508
CAS No.: 1508-06-1
M. Wt: 336.4 g/mol
InChI Key: GLOOSSNFSAGMOC-UHFFFAOYSA-N
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Description

2-Imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile: , also known by its chemical formula C22H16N4 , is a complex organic compound. Its structure features a cyclohexene ring with three cyano (CN) groups attached. This compound exhibits intriguing properties due to its unique arrangement of functional groups.

Preparation Methods

Synthetic Routes::

    Cyclization Reaction: The compound can be synthesized through a cyclization reaction involving appropriate precursors. For example, starting from 2,6-diphenyl-4,6-dicyanocyclohex-3-ene-1,1,3-tricarbonitrile, cyclization under specific conditions leads to the formation of our target compound.

    Multicomponent Reactions (MCRs): MCRs involving nitriles, aldehydes, and other reagents can also yield this compound.

Industrial Production:: Industrial-scale production methods typically involve optimizing the synthetic routes mentioned above. due to its specialized nature, this compound is not commonly produced on a large scale.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of imine or amine derivatives.

    Reduction: Can be reduced to form saturated cyclohexane derivatives.

    Substitution: The cyano groups can be substituted with other functional groups (e.g., halogens, alkyl groups).

Common Reagents and Conditions::

    Catalytic Hydrogenation: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Grignard Reagents: Used for nucleophilic substitution reactions.

    Strong Acids/Bases: For cyclization or rearrangement reactions.

Major Products:: The primary products depend on the specific reaction conditions. Common products include imines, amines, and substituted cyclohexenes.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigated for potential biological activity (e.g., as enzyme inhibitors or ligands).

    Medicine: Studied for its pharmacological properties, although no specific drug applications are well-established.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely interacts with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

    Similar Compounds:

Properties

CAS No.

1508-06-1

Molecular Formula

C22H16N4

Molecular Weight

336.4 g/mol

IUPAC Name

2-imino-6-methyl-4,6-diphenylcyclohex-3-ene-1,1,3-tricarbonitrile

InChI

InChI=1S/C22H16N4/c1-21(17-10-6-3-7-11-17)12-18(16-8-4-2-5-9-16)19(13-23)20(26)22(21,14-24)15-25/h2-11,26H,12H2,1H3

InChI Key

GLOOSSNFSAGMOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=N)C1(C#N)C#N)C#N)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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